4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyridazine ring and two additional chlorine atoms on the phenyl ring attached at position 3. The molecular formula of this compound is C10H4Cl4N2, and it has a molecular weight of 293.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine typically involves the reaction of 3,4-dichlorophenylhydrazine with 1,2-dichloroethane under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while reactions with thiols can produce thio-substituted derivatives .
Scientific Research Applications
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or other cellular components, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Another chlorinated heterocyclic compound with similar structural features.
3,6-Dichloro-4-methylpyridazine: A related pyridazine derivative with different substituents.
3,4-Dichlorobenzyl chloride: A chlorinated benzyl compound used in various chemical syntheses.
Uniqueness
4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is unique due to its specific arrangement of chlorine atoms and the presence of both pyridazine and phenyl rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80591-56-6 |
---|---|
Molecular Formula |
C10H4Cl4N2 |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
4,6-dichloro-3-(3,4-dichlorophenyl)pyridazine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-8(13)4-9(14)15-16-10/h1-4H |
InChI Key |
OBOZCKSZHJWXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.